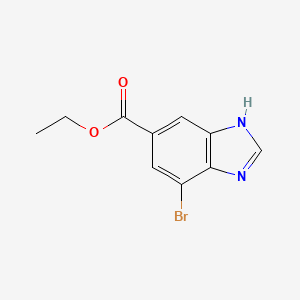

Ethyl 7-bromo-1H-1,3-benzodiazole-5-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 7-bromo-3H-benzimidazole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrN2O2/c1-2-15-10(14)6-3-7(11)9-8(4-6)12-5-13-9/h3-5H,2H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLESNNUDCIVTRG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=C(C(=C1)Br)N=CN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to Ethyl 7-bromo-1H-1,3-benzodiazole-5-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Ethyl 7-bromo-1H-1,3-benzodiazole-5-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry. Benzimidazole scaffolds are foundational in the development of numerous therapeutic agents due to their versatile biological activities.[1] This document delineates the chemical identity, including its CAS number, a proposed synthetic pathway with a detailed experimental protocol, and expected analytical characterization. Furthermore, it explores the potential applications of this molecule, particularly as a scaffold in the design of kinase inhibitors for targeted cancer therapy. This guide is intended to be a valuable resource for researchers engaged in drug discovery and development, offering both foundational knowledge and practical insights.

Introduction: The Significance of the Benzimidazole Scaffold

The benzimidazole nucleus, formed by the fusion of benzene and imidazole rings, is a privileged scaffold in medicinal chemistry.[1] Its structural similarity to naturally occurring purines allows it to interact with a wide range of biological targets, including enzymes and receptors. This has led to the development of a multitude of FDA-approved drugs containing the benzimidazole core, with applications spanning antiviral, antifungal, antihypertensive, and anticancer therapies.[1][2] The versatility of the benzimidazole ring system, which allows for substitution at various positions, enables the fine-tuning of pharmacokinetic and pharmacodynamic properties, making it a highly attractive starting point for the design of novel therapeutic agents. The introduction of a bromine atom at the 7-position and an ethyl carboxylate at the 5-position of the benzimidazole core, as in the title compound, offers unique opportunities for further chemical modification and targeted biological activity.

Chemical Identity and Physicochemical Properties

-

Systematic Name: this compound

-

Synonyms: Ethyl 7-bromo-1H-benzimidazole-5-carboxylate

-

CAS Number: 1354771-56-4

-

Molecular Formula: C₁₀H₉BrN₂O₂

-

Molecular Weight: 269.10 g/mol

-

Structure:

Caption: Chemical structure of this compound.

Physicochemical Data Summary

| Property | Predicted Value | Source |

| Molecular Weight | 269.10 g/mol | Calculated |

| XLogP3 | 2.5 | PubChem |

| Hydrogen Bond Donor Count | 1 | PubChem |

| Hydrogen Bond Acceptor Count | 3 | PubChem |

| Rotatable Bond Count | 2 | PubChem |

| Exact Mass | 267.9898 g/mol | PubChem |

| Topological Polar Surface Area | 64.9 Ų | PubChem |

Proposed Synthesis and Experimental Protocol

Synthetic Scheme

Caption: Proposed two-step synthesis of the target compound.

Step-by-Step Experimental Protocol

Step 1: Synthesis of Ethyl 4-amino-3-bromo-5-nitrobenzoate

-

Reaction Setup: To a stirred solution of Ethyl 4-amino-3-bromobenzoate (1.0 eq) in concentrated sulfuric acid at 0 °C, slowly add a nitrating mixture of concentrated nitric acid (1.1 eq) and concentrated sulfuric acid.

-

Reaction Conditions: Maintain the temperature below 5 °C during the addition. After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours.

-

Work-up and Purification: Carefully pour the reaction mixture onto crushed ice. The resulting precipitate is collected by filtration, washed with cold water until the washings are neutral, and then dried under vacuum. The crude product can be purified by recrystallization from ethanol.

Step 2: Synthesis of this compound

-

Reduction of the Nitro Group: The nitro-substituted intermediate, Ethyl 4-amino-3-bromo-5-nitrobenzoate (1.0 eq), is dissolved in ethanol. A reducing agent such as palladium on carbon (10 mol%) is added, and the mixture is stirred under a hydrogen atmosphere until the reaction is complete (monitored by TLC). Alternatively, reduction can be achieved using stannous chloride (SnCl₂) in concentrated hydrochloric acid.

-

Cyclization to form the Benzimidazole Ring: After complete reduction to the diamine, the catalyst is filtered off (if using Pd/C). The resulting solution containing Ethyl 3,4-diamino-5-bromobenzoate is then treated with formic acid (excess). The mixture is heated to reflux for 4-6 hours.

-

Work-up and Purification: The reaction mixture is cooled to room temperature and the excess formic acid is removed under reduced pressure. The residue is neutralized with a saturated solution of sodium bicarbonate. The precipitated product is collected by filtration, washed with water, and dried. Purification can be achieved by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent.

Analytical Characterization

The structure of the synthesized this compound should be confirmed using a combination of spectroscopic techniques.

Expected Spectroscopic Data

-

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons, the ethyl group, and the N-H proton of the imidazole ring. The aromatic protons on the benzene ring will appear as singlets or doublets in the downfield region (typically δ 7.5-8.5 ppm). The ethyl group will exhibit a quartet for the methylene (-CH₂-) protons (around δ 4.4 ppm) and a triplet for the methyl (-CH₃) protons (around δ 1.4 ppm). The N-H proton will likely appear as a broad singlet at a higher chemical shift (δ > 10 ppm).

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will show distinct signals for all ten carbon atoms. The carbonyl carbon of the ester will be observed in the range of δ 165-170 ppm. The aromatic carbons will appear between δ 110-150 ppm, with the carbon attached to the bromine atom showing a characteristic chemical shift. The methylene and methyl carbons of the ethyl group will be found in the upfield region.

-

FT-IR (Fourier-Transform Infrared Spectroscopy): The IR spectrum will display characteristic absorption bands. A broad band in the region of 3200-3400 cm⁻¹ will correspond to the N-H stretching vibration. The C=O stretching of the ester group will be observed around 1700-1720 cm⁻¹. Aromatic C-H stretching vibrations will be seen above 3000 cm⁻¹, and C=C and C=N stretching vibrations will appear in the 1450-1620 cm⁻¹ region.[4][5][6][7]

-

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M⁺) and a characteristic isotopic pattern for the presence of a bromine atom (M⁺ and M+2 peaks of approximately equal intensity).[8][9] Fragmentation patterns would likely involve the loss of the ethoxy group from the ester and cleavage of the imidazole ring.

Potential Applications in Drug Discovery

The benzimidazole scaffold is a key component in many kinase inhibitors, which are a major class of targeted cancer therapies.[10][11][12] The specific substitution pattern of this compound makes it a valuable intermediate for the synthesis of more complex molecules with potential therapeutic applications.

As a Scaffold for Kinase Inhibitors

The bromine atom at the 7-position serves as a versatile handle for introducing further chemical diversity through cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This allows for the exploration of the chemical space around the benzimidazole core to optimize binding to the target kinase. The ethyl ester at the 5-position can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to generate a library of amide derivatives. This approach is commonly used in drug discovery to modulate solubility, cell permeability, and target engagement.

Caption: Strategic modifications for developing kinase inhibitors.

Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling this compound. While specific toxicity data for this compound is not available, related bromo-aromatic and benzimidazole compounds may cause skin and eye irritation.[13] It is recommended to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For detailed safety information, it is advisable to consult the Safety Data Sheet (SDS) from the supplier.

Conclusion

This compound is a valuable building block for the synthesis of novel compounds with potential therapeutic applications. Its benzimidazole core provides a proven scaffold for interacting with biological targets, while the bromine and ethyl ester functionalities offer opportunities for extensive chemical modification. This technical guide has provided a comprehensive overview of its chemical properties, a plausible synthetic route, and its potential role in the development of kinase inhibitors. Further research into the synthesis and biological evaluation of derivatives of this compound is warranted to fully explore its therapeutic potential.

References

-

Alam, M. A., et al. (2022). A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives. Frontiers in Chemistry, 10, 842733. [Link]

-

Padhy, P., & Panda, J. (2024). Exploring the Therapeutic Potential of 1,3-Benzimidazole: An Auspicious Heterocyclic Framework. Journal of Drug Delivery and Therapeutics, 14(3), 136-150. [Link]

-

ResearchGate. Figure S9. 1 H NMR Spectra of Etheyl benzimdiazole-5-carboxylate (2g). [Link]

-

Gaba, M., et al. (2024). In Silico Study, Protein Kinase Inhibition and Molecular Docking Study of Benzimidazole Derivatives. Bioinformation, 20(4), 384-391. [Link]

-

Rabinowitch, B. Z., & Brown, H. C. (1958). The Ionization Constants, Ultraviolet and Infrared Spectra of Some Substituted Benzimidazoles. The Journal of Organic Chemistry, 23(11), 1631–1636. [Link]

-

Organic Syntheses. ethyl 4-aminobenzoate. [Link]

-

Malaysian Journal of Analytical Sciences. BENZIMIDAZOLE DERIVATIVES AS POTENTIAL NEURAMINIDASE INHIBITORS: CONVENTIONAL AND MICROWAVE SYNTHESIS, In Vitro AND MOLECULAR DOCKING ANALYSIS. [Link]

-

ResearchGate. One-Pot Synthesis of a New Imidazole-5-Carboxylic Acid Derivative via Heterocyclization Reaction. [Link]

-

Beilstein Journals. Synthesis of benzo[d]imidazo[2,1-b]benzoselenoazoles: Cs2CO3-mediated cyclization of 1-(2-bromoaryl)benzimidazoles with selenium. [Link]

-

MDPI. Biologically Active Benzimidazole Hybrids as Cancer Therapeutics: Recent Advances. [Link]

- Google Patents. CN104356022A - Synthetic method of N-methyl-4-(methyl amino)-3-nitrobenzamide.

-

SciSpace. Electron impact mass spectrometry of some 1- and 2-benzimidazole derivatives. [Link]

-

PubMed Central. Base-Mediated Synthesis of Imidazole-Fused 1,4-Benzoxazepines via 7-exo-dig Cyclizations: Propargyl Group Transformation. [Link]

-

Semantic Scholar. Ethyl 1-butyl-2-(2-hydroxy-4-methoxyphenyl)-1H-benzo[d]im- idazole-5-carboxylate. [Link]

-

National Institute of Standards and Technology. 1H-Benzimidazole - the NIST WebBook. [Link]

-

PubMed. Benzimidazole-based protein kinase inhibitors: Current perspectives in targeted cancer therapy. [Link]

-

MedCrave online. One-pot synthesis of a new imidazole-5-carboxylic acid derivative via heterocyclization reaction. [Link]

-

PubMed Central. Enantioselective C2-Allylation of Benzimidazoles Using 1,3-Diene Pronucleophiles. [Link]

-

ResearchGate. Benzimidazole Derivatives as Kinase Inhibitors | Request PDF. [Link]

-

Arabian Journal of Chemistry. 1 H and 13 C NMR spectra of condensed benzimidazole and imidazobenzodiazepines. [Link]

-

RSC Publishing. 455. The infrared spectra of some simple benzimidazoles. [Link]

-

ResearchGate. (PDF) Synthesis and investigation of mass spectra of some novel benzimidazole derivatives. [Link]

- Googleapis.com. WO 2009/144554 Al.

-

ACS Omega. Infrared Spectroscopy of Polybenzimidazole in the Dry and Hydrate Forms: A Combined Experimental and Computational Study. [Link]

-

ResearchGate. (PDF) Review Article Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. [Link]

-

SciRP.org. Preparation of Ethyl 4-Nitrobenzoate Using Ultradispersed Natural Zeolite Catalysts, Ultrasound and Microwave Irradiation. [Link]

-

Taylor & Francis Online. Anticancer benzimidazole derivatives as inhibitors of epigenetic targets: a review article. [Link]

-

MDPI. 13 C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion. [Link]

-

PubMed Central. Recent achievements in the synthesis of benzimidazole derivatives. [Link]

-

ResearchGate. Preparation of Ethyl 4-Nitrobenzoate Using Ultradispersed Natural Zeolite Catalysts, Ultrasound and Microwave Irradiation. [Link]

-

Chembest. 5-BROMO-1H-INDAZOLE-3-CARBOXYLICACID SDS, 1077-94-7 Safety Data Sheets. [Link]

-

The Royal Society of Chemistry. Supporting Information for. [Link]

-

Carl ROTH. Safety Data Sheet: Bromothymol blue. [Link]

Sources

- 1. A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Exploring the Therapeutic Potential of 1,3-Benzimidazole: An Auspicious Heterocyclic Framework – Oriental Journal of Chemistry [orientjchem.org]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. 1H-Benzimidazole [webbook.nist.gov]

- 6. 455. The infrared spectra of some simple benzimidazoles - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 7. Benzimidazole(51-17-2) IR Spectrum [chemicalbook.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. scispace.com [scispace.com]

- 10. In Silico Study, Protein Kinase Inhibition and Molecular Docking Study of Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. static.cymitquimica.com [static.cymitquimica.com]

An In-Depth Technical Guide to Ethyl 7-bromo-1H-1,3-benzodiazole-5-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of Ethyl 7-bromo-1H-1,3-benzodiazole-5-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Given the limited availability of direct experimental data for this specific molecule, this document synthesizes information from closely related analogues and established principles of benzimidazole chemistry to offer a robust predictive profile.

Core Molecular Attributes

This compound, systematically named Ethyl 7-bromo-1H-benzimidazole-5-carboxylate, is a derivative of the benzimidazole scaffold. This core structure is a key pharmacophore found in numerous biologically active compounds.[1][2] The presence of a bromine atom and an ethyl carboxylate group at positions 7 and 5, respectively, offers versatile handles for further chemical modification, making it a valuable building block in the synthesis of more complex molecules.

| Property | Value | Source |

| Molecular Formula | C₁₀H₉BrN₂O₂ | Calculated |

| Molecular Weight | 269.10 g/mol | Calculated |

| Parent Acid CAS Number | 1354757-98-4 (for 7-Bromo-1H-benzimidazole-5-carboxylic acid) | Rovathin |

| Canonical SMILES | CCOC(=O)c1cc2c(nc[nH]2)c(Br)c1 | Predicted |

| InChI Key | Predicted based on structure | Predicted |

Synthesis and Purification

The synthesis of Ethyl 7-bromo-1H-benzimidazole-5-carboxylate can be approached through two primary routes: direct synthesis via reductive cyclization or a two-step process involving the synthesis of the parent carboxylic acid followed by esterification.

Proposed Synthetic Workflow

A reliable method for the synthesis of benzimidazole-5-carboxylates is the one-pot nitroreductive cyclization.[3][4] This approach offers high efficiency and straightforward purification.

Detailed Experimental Protocol (Prophetic)

Step 1: Synthesis of Ethyl 1H-benzimidazole-5-carboxylate

-

To a stirred solution of ethyl 4-amino-3-nitrobenzoate (1 equivalent) in a suitable solvent such as dimethylformamide (DMF) or ethanol, add formic acid (excess).

-

Heat the mixture to reflux and slowly add a reducing agent, such as sodium dithionite (3-4 equivalents), in portions.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and pour it into ice-water.

-

Collect the precipitated solid by filtration, wash with water, and dry under vacuum.

Step 2: Bromination of Ethyl 1H-benzimidazole-5-carboxylate

-

Dissolve the crude Ethyl 1H-benzimidazole-5-carboxylate in a suitable solvent like acetic acid or a chlorinated solvent.

-

Add a brominating agent, such as N-bromosuccinimide (NBS) or a solution of bromine in acetic acid (1 equivalent), dropwise at room temperature.

-

Stir the reaction mixture until TLC analysis indicates the complete consumption of the starting material.

-

Quench the reaction with a solution of sodium thiosulfate.

-

Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Purification: The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane.

Physicochemical and Spectroscopic Profile (Predicted)

The following properties are predicted based on the analysis of structurally similar compounds and general principles of organic chemistry.

Physicochemical Properties

| Property | Predicted Value | Rationale |

| Appearance | White to off-white solid | Typical for benzimidazole derivatives. |

| Melting Point | 180-200 °C | Based on related brominated benzimidazole structures. |

| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF, methanol); sparingly soluble in nonpolar solvents; insoluble in water. | The presence of the polar benzimidazole ring and ester group suggests solubility in polar organic solvents. |

| pKa | ~4-5 (for the imidazole proton) | The benzimidazole NH is weakly acidic. |

Spectroscopic Data

¹H NMR (400 MHz, DMSO-d₆):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~12.5 | br s | 1H | N-H |

| ~8.3 | s | 1H | H-2 |

| ~8.1 | d | 1H | H-4 |

| ~7.8 | d | 1H | H-6 |

| ~4.3 | q | 2H | -OCH₂CH₃ |

| ~1.3 | t | 3H | -OCH₂CH₃ |

¹³C NMR (100 MHz, DMSO-d₆):

| Chemical Shift (δ, ppm) | Assignment |

| ~165 | C=O (ester) |

| ~145 | C-2 |

| ~142 | C-7a |

| ~135 | C-3a |

| ~128 | C-5 |

| ~125 | C-4 |

| ~118 | C-6 |

| ~110 | C-7 |

| ~61 | -OCH₂CH₃ |

| ~14 | -OCH₂CH₃ |

Mass Spectrometry (EI):

The mass spectrum is expected to show a characteristic isotopic pattern for a bromine-containing compound, with two major peaks for the molecular ion (M⁺ and M⁺+2) in an approximate 1:1 ratio.[5]

-

m/z (relative intensity): 268 (M⁺, ~100%), 270 (M⁺+2, ~98%), and other fragmentation peaks.

Infrared (IR) Spectroscopy (KBr Pellet):

| Wavenumber (cm⁻¹) | Assignment |

| 3400-3200 (broad) | N-H stretching |

| ~3100 | Aromatic C-H stretching |

| ~1710 | C=O stretching (ester) |

| ~1620 | C=N stretching |

| ~1450 | Aromatic C=C stretching |

| ~1280 | C-O stretching (ester) |

| ~800 | C-H out-of-plane bending |

| ~600 | C-Br stretching |

Potential Applications in Drug Discovery and Development

The benzimidazole scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[2][6][7] The title compound, as a functionalized benzimidazole, holds significant potential as an intermediate for the synthesis of novel therapeutic agents.

As a Scaffold for Kinase Inhibitors

Many kinase inhibitors feature a heterocyclic core that can engage in hydrogen bonding with the hinge region of the kinase domain. The benzimidazole moiety of Ethyl 7-bromo-1H-benzimidazole-5-carboxylate can serve as such a scaffold. The bromine atom provides a site for cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce various substituents that can target specific regions of the ATP-binding pocket. The ester group can be hydrolyzed to the corresponding carboxylic acid, which can form salt bridges or be further derivatized into amides to modulate solubility and cell permeability.

Development of Antimicrobial and Antiviral Agents

Benzimidazole derivatives have a long history as effective antimicrobial and antiviral agents.[6][7] The title compound can be used as a starting material to synthesize novel compounds with potential activity against a range of pathogens. The functional groups allow for the exploration of a diverse chemical space to optimize potency and selectivity.

Anti-inflammatory and Anticancer Applications

Chronic inflammation is a key factor in the development of many diseases, including cancer. Benzimidazole-containing compounds have shown promise as anti-inflammatory and anticancer agents.[3][7] The structural features of Ethyl 7-bromo-1H-benzimidazole-5-carboxylate make it an attractive starting point for the design and synthesis of new molecules targeting inflammatory pathways or cancer-related proteins.

Conclusion

This compound is a promising, albeit not extensively characterized, chemical entity. This guide provides a comprehensive, predictive overview of its key properties, a plausible synthetic route, and its potential applications in the field of drug discovery. The versatility of its functional groups makes it a valuable building block for the synthesis of a wide array of more complex and potentially bioactive molecules. Further experimental validation of the data presented herein is encouraged to fully unlock the potential of this compound.

References

- Bhat, M. A., et al. (2017). One-pot synthesis of a new imidazole-5-carboxylic acid derivative via heterocyclization reaction. MOJ Biorg Org Chem, 1(4), 113-116.

- Poojary, B., et al. (2015). Rapid 'one-pot' synthesis of a novel benzimidazole-5-carboxylate and its hydrazone derivatives as potential anti-inflammatory and antimicrobial agents. Bioorganic & Medicinal Chemistry Letters, 25(7), 1505-1509.

- Soselia, M., et al. (2018). Synthesis of 5 (6)-hydroxymethyl-, 5 (6)-carboxy-2-(1-adamantyl)benzimidazole, ethyl carboxylate and some amide derivatives. Bulletin of the Georgian National Academy of Sciences, 12(3), 119-125.

- El Kihel, A., et al. (2010). 1H and 13C NMR spectra of condensed benzimidazole and imidazobenzodiazepines. Arabian Journal of Chemistry, 3(3), 167-171.

- Shawali, A. S., & Abdelhamid, A. O. (2012). Synthesis and investigation of mass spectra of some novel benzimidazole derivatives. Journal of the Serbian Chemical Society, 77(1), 1-12.

-

ResearchGate. (n.d.). Figure S9. 1 H NMR Spectra of Etheyl benzimdiazole-5-carboxylate (2g). Retrieved from [Link]

- Hassan, S. Y., et al. (2022). New Benzimidazoles Targeting Breast Cancer: Synthesis, Pin1 Inhibition, 2D NMR Binding, and Computational Studies. Molecules, 27(16), 5267.

- Al-Masoudi, N. A., & Al-Salihi, N. J. (2015). Synthesis and Characterization Benzimidazole Ring by using O-Phenylinediamine with Different Compounds and using Mannich Reaction to Preparation some of Derivatives. Journal of Al-Nahrain University, 18(3), 8-15.

- Bansal, Y., & Silakari, O. (2021). Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major bioactive categories. RSC Advances, 11(22), 13248-13275.

- Arslan, H., et al. (2013). FT-IR spectrum of 2-ethyl-1H-benzo[d]imidazole recorded at room temperature. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 105, 431-439.

- López-Rodríguez, M. L., et al. (2000). Synthesis and structure-activity relationships of new benzimidazole-4-carboxamides and carboxylates as potent and selective 5-HT4 receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 10(2), 133-136.

- Poojary, B., et al. (2014). Synthesis of Some Novel 1,2-Disubstituted Benzimidazole-5-carboxylates via One-Pot Method Using Sodium Dithionite and Its Effect.

- Barlin, G. B., & Fenn, M. D. (1983). Kinetics, stoicheiometry, and mechanism in the bromination of aromatic heterocycles. Part 5. Aqueous bromination of benzimidazole, 1-methylbenzimidazole, and 2-methylbenzimidazole. Journal of the Chemical Society, Perkin Transactions 2, (5), 555-559.

- Singh, N., et al. (2021). Comparative study of the reaction of 2-mercaptobenzimidazole with 2-bromo-1,3-diketones under conventional and green conditions: regioselective access to N/S-difunctionalized benzimidazoles and benzimidazo[2,1-b]thiazoles. RSC Advances, 11(42), 26176-26185.

- Kumar, D., et al. (2021). Biological activities of benzimidazole derivatives: A review. Research Journal of Chemistry and Sciences, 11(1), 42-48.

- Google Patents. (n.d.). WO2013150545A2 - Process for the preparation of benzimidazole derivatives and salts thereof.

- Pozarentzi, M., et al. (2019).

-

NIST. (n.d.). 1H-Benzimidazole. Retrieved from [Link]

-

ResearchGate. (n.d.). The oa-TOF mass spectra of the major bromine-containing peaks shown in.... Retrieved from [Link]

-

911Metallurgist. (2017, September 29). IR Infrared Absorption Bands of Carboxylate. Retrieved from [Link]

-

Rovathin. (n.d.). 7-Bromo-1H-benzimidazole-5-carboxylic acid,1354757-98-4. Retrieved from [Link]

-

ResearchGate. (n.d.). Benzimidazole Derivatives and Its Biological Importance. Retrieved from [Link]

Sources

- 1. Synthesis and Characterization Benzimidazole Ring by using O-Phenylinediamine with Different Compounds and using Mannich Reaction to Preparation some of Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. Rapid 'one-pot' synthesis of a novel benzimidazole-5-carboxylate and its hydrazone derivatives as potential anti-inflammatory and antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. New Benzimidazoles Targeting Breast Cancer: Synthesis, Pin1 Inhibition, 2D NMR Binding, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. isca.me [isca.me]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to Ethyl 7-bromo-1H-1,3-benzodiazole-5-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of Ethyl 7-bromo-1H-1,3-benzodiazole-5-carboxylate, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The benzimidazole scaffold is a privileged structure known for its diverse pharmacological activities, and the introduction of a bromine atom and an ethyl carboxylate group at specific positions on the benzodiazole ring system offers unique opportunities for molecular design and optimization. This document details the compound's structural features, predicted and known physical properties, and expected spectral characteristics. Additionally, a proposed synthetic pathway, including a detailed experimental protocol, is presented to facilitate its preparation in a laboratory setting. This guide is intended to serve as a valuable resource for researchers engaged in the synthesis, characterization, and application of novel benzimidazole derivatives.

Introduction: The Significance of the Benzimidazole Scaffold

Benzimidazoles, also known as 1,3-benzodiazoles, are a class of bicyclic heterocyclic aromatic compounds formed by the fusion of a benzene ring and an imidazole ring. This structural motif is a cornerstone in medicinal chemistry, featuring in a wide array of FDA-approved drugs with diverse therapeutic applications, including proton pump inhibitors (e.g., omeprazole), anthelmintics (e.g., albendazole), and antihistamines. The versatility of the benzimidazole core lies in its ability to interact with various biological targets, a property that can be finely tuned through substitution at different positions of the ring system.

The strategic placement of a bromine atom at the 7-position and an ethyl carboxylate group at the 5-position of the benzimidazole ring, as in this compound, introduces key functionalities that can influence the molecule's pharmacokinetic and pharmacodynamic properties. The bromine atom can act as a site for further functionalization through cross-coupling reactions and can also enhance binding affinity through halogen bonding. The ethyl ester group provides a handle for modifying solubility and can be a precursor for other functional groups.

This guide aims to provide a detailed understanding of the physicochemical properties of this specific benzimidazole derivative to support its exploration in drug discovery and development programs.

Molecular Structure and Chemical Properties

IUPAC Name: Ethyl 7-bromo-1H-benzimidazole-5-carboxylate Synonyms: this compound Molecular Formula: C₁₀H₉BrN₂O₂[1] Molecular Weight: 269.10 g/mol

Structural Diagram:

Figure 1: Chemical structure of this compound.

Physical Properties

| Property | Value | Source/Method |

| Appearance | Expected to be a white to off-white solid. | Based on related benzimidazole derivatives. |

| Molecular Weight | 269.10 g/mol | Calculated |

| Melting Point | >300 °C (for the parent carboxylic acid) | [2] |

| Boiling Point | Not available | - |

| Solubility | Expected to be poorly soluble in water; soluble in organic solvents like DMSO and methanol. | Based on general solubility of benzimidazoles.[3] |

| pKa | Not available | - |

| LogP (predicted) | 2.4 | [1] |

Spectroscopic Data (Predicted and Analog-Based)

Experimental spectroscopic data for the title compound is not currently published. However, based on the analysis of its functional groups and data from analogous structures, the following spectral characteristics are anticipated.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the benzimidazole core, the ethyl group of the ester, and the N-H proton of the imidazole ring. Based on the spectrum of the non-brominated analog, 1H-Benzimidazole-5-carboxylic acid, the following assignments can be predicted.

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic-H | 7.5 - 8.5 | m |

| Imidazole-CH | ~8.3 | s |

| Imidazole-NH | >12 | br s |

| Ester -OCH₂- | ~4.4 | q |

| Ester -CH₃ | ~1.4 | t |

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the carbon framework of the molecule.

| Carbon | Predicted Chemical Shift (δ, ppm) |

| Carbonyl (C=O) | ~165 |

| Aromatic/Imidazole Cs | 110 - 150 |

| Ester -OCH₂- | ~61 |

| Ester -CH₃ | ~14 |

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the various functional groups present in the molecule.

| Functional Group | Characteristic Absorption (cm⁻¹) |

| N-H Stretch (imidazole) | 3400 - 3200 (broad) |

| C-H Stretch (aromatic) | 3100 - 3000 |

| C-H Stretch (aliphatic) | 3000 - 2850 |

| C=O Stretch (ester) | 1730 - 1700 |

| C=N and C=C Stretch | 1650 - 1450 |

| C-O Stretch | 1300 - 1000 |

| C-Br Stretch | 700 - 500 |

Mass Spectrometry

The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns. The predicted mass-to-charge ratios for various adducts are available.[1]

-

[M+H]⁺: 268.99202

-

[M+Na]⁺: 290.97396

Synthesis and Experimental Protocols

A specific, validated synthesis for this compound is not readily found in the literature. However, a plausible and scientifically sound synthetic route can be proposed based on established methods for benzimidazole synthesis and Fischer esterification. The proposed pathway involves two main steps:

-

Synthesis of the precursor acid: 7-bromo-1H-benzimidazole-5-carboxylic acid.

-

Esterification of the carboxylic acid to the corresponding ethyl ester.

Figure 2: Proposed synthetic pathway for this compound.

Step 1: Synthesis of 7-bromo-1H-benzimidazole-5-carboxylic acid

This protocol is adapted from general procedures for the synthesis of benzimidazoles from o-phenylenediamines and carboxylic acids.[4]

Materials:

-

3,4-Diamino-5-bromobenzoic acid

-

Formic acid (98-100%)

-

Hydrochloric acid (4 M) (optional, for purification)

-

Deionized water

-

Ethanol

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, suspend 3,4-diamino-5-bromobenzoic acid (1.0 eq) in formic acid (10-15 eq).

-

Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Slowly pour the cooled reaction mixture into a beaker of ice-cold water with stirring.

-

The product will precipitate out of the solution. Collect the solid by vacuum filtration and wash thoroughly with cold water to remove excess formic acid.

-

The crude product can be further purified by recrystallization from an appropriate solvent system, such as an ethanol/water mixture. If necessary, the product can be dissolved in a minimal amount of dilute base, filtered, and re-precipitated with acid.

-

Dry the purified 7-bromo-1H-benzimidazole-5-carboxylic acid under vacuum.

Step 2: Fischer Esterification to Ethyl 7-bromo-1H-benzimidazole-5-carboxylate

This is a standard procedure for the esterification of a carboxylic acid.

Materials:

-

7-bromo-1H-benzimidazole-5-carboxylic acid

-

Ethanol (absolute)

-

Concentrated sulfuric acid

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Ethyl acetate

Procedure:

-

Suspend 7-bromo-1H-benzimidazole-5-carboxylic acid (1.0 eq) in an excess of absolute ethanol (e.g., 20-30 eq) in a round-bottom flask equipped with a reflux condenser.

-

Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq) to the stirred suspension.

-

Heat the reaction mixture to reflux and maintain for 4-8 hours, or until TLC analysis indicates the complete consumption of the starting material.

-

Cool the reaction mixture to room temperature and remove the excess ethanol under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution (to neutralize the acid), water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ethyl ester.

-

Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethyl acetate/hexanes) to obtain this compound as a pure solid.

Stability and Reactivity

The benzimidazole ring is generally a stable aromatic system.[5] However, the presence of the bromo-substituent introduces a reactive site for various organic transformations, particularly palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings. This allows for the introduction of a wide range of substituents at the 7-position, making this compound a valuable intermediate for the synthesis of a library of derivatives.

The ester functionality is susceptible to hydrolysis under both acidic and basic conditions to yield the corresponding carboxylic acid. It can also undergo transesterification in the presence of other alcohols and a suitable catalyst. The N-H proton of the imidazole ring is weakly acidic and can be deprotonated with a suitable base, allowing for N-alkylation or N-arylation.

For long-term storage, the compound should be kept in a cool, dry, and dark place to prevent degradation.

Conclusion

This compound is a promising building block for the development of novel compounds with potential therapeutic applications. This technical guide has provided a comprehensive overview of its known and predicted physicochemical properties, along with a plausible synthetic route. The information presented herein is intended to serve as a foundational resource for researchers and scientists working with this and related benzimidazole derivatives, facilitating further investigation into their chemical and biological properties.

References

-

PubChemLite. This compound. Available from: [Link]

-

Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst. Oriental Journal of Chemistry. Available from: [Link]

-

Synthesis, characterization and antibacterial evaluation of some novel derivatives of 2-bromomethyl-benzimidazole. ResearchGate. Available from: [Link]

Sources

Ethyl 7-bromo-1H-1,3-benzodiazole-5-carboxylate synthesis pathway

An In-depth Technical Guide to the Synthesis of Ethyl 7-bromo-1H-1,3-benzodiazole-5-carboxylate

Authored by a Senior Application Scientist

This document provides a comprehensive technical guide for the synthesis of this compound, a key intermediate in the development of various pharmaceutical compounds. This guide is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. We will delve into a validated synthetic pathway, offering detailed experimental protocols, mechanistic insights, and data presentation to ensure reproducibility and a thorough understanding of the process.

Strategic Overview of the Synthesis

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve high purity and yield. The selected pathway initiates from commercially available starting materials and proceeds through key transformations including nitration, reduction, cyclization, and bromination. This strategy is designed for efficiency and scalability, making it suitable for laboratory-scale synthesis and adaptable for larger-scale production.

Below is a graphical representation of the overall synthetic workflow:

Caption: High-level overview of the synthetic pathway.

Detailed Synthesis Pathway and Mechanistic Insights

Step 1: Nitration of 3-Amino-4-methylbenzoic acid

The synthesis commences with the dinitration of 3-Amino-4-methylbenzoic acid. This step is crucial for introducing the nitrogen functionalities that will later form the diazole ring.

-

Reaction: 3-Amino-4-methylbenzoic acid is treated with a mixture of sulfuric acid and nitric acid to yield 4-Methyl-3,5-dinitrobenzoic acid.

-

Mechanism: The strong acidic environment protonates the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺). The aromatic ring of the benzoic acid derivative then undergoes electrophilic aromatic substitution. The amino and methyl groups are activating, but the carboxylic acid group is deactivating. The positions of nitration are directed by the interplay of these groups.

-

Key Considerations: The reaction is highly exothermic and requires careful temperature control to prevent side reactions and ensure safety. The slow, dropwise addition of the substrate to the nitrating mixture is essential.

Step 2: Reduction of the Nitro Groups

The dinitro compound is then reduced to the corresponding diamine, a critical precursor for the benzimidazole ring formation.

-

Reaction: 4-Methyl-3,5-dinitrobenzoic acid is reduced to 3,5-Diamino-4-methylbenzoic acid using a suitable reducing agent.

-

Reagents: A common and effective method for this transformation is catalytic hydrogenation using hydrogen gas and a palladium on carbon (Pd/C) catalyst. Alternative reducing agents such as tin(II) chloride in hydrochloric acid can also be employed.

-

Mechanism: In catalytic hydrogenation, hydrogen gas is adsorbed onto the surface of the palladium catalyst, where it adds across the nitrogen-oxygen bonds of the nitro groups, ultimately forming the amino groups and water as a byproduct.

-

Process Control: The reaction progress should be monitored by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure complete conversion of the starting material.

Step 3: Cyclization to Form the Benzimidazole Core

The formation of the benzimidazole ring is achieved through the reaction of the diamine with a one-carbon source.

-

Reaction: 3,5-Diamino-4-methylbenzoic acid is reacted with formic acid to yield 7-Methyl-1H-benzo[d]imidazole-5-carboxylic acid.

-

Mechanism: One of the amino groups of the diamine attacks the carbonyl carbon of formic acid in an acid-catalyzed nucleophilic acyl substitution. Subsequent intramolecular cyclization and dehydration lead to the formation of the aromatic benzimidazole ring system.

-

Experimental Insight: The reaction is typically carried out at elevated temperatures to drive the dehydration and ensure a high yield of the cyclized product.

Step 4: Esterification of the Carboxylic Acid

To obtain the desired ethyl ester, the carboxylic acid group is esterified.

-

Reaction: 7-Methyl-1H-benzo[d]imidazole-5-carboxylic acid is converted to Ethyl 7-methyl-1H-benzo[d]imidazole-5-carboxylate.

-

Method: Fischer esterification, involving the reaction of the carboxylic acid with ethanol in the presence of a strong acid catalyst (e.g., sulfuric acid), is a standard and cost-effective method.

-

Equilibrium Considerations: As Fischer esterification is a reversible reaction, using an excess of ethanol can shift the equilibrium towards the product side, thereby increasing the yield.

Step 5: Bromination

This is a pivotal step where the bromine atom is introduced onto the benzimidazole core. The position of bromination is critical.

-

Reaction: Ethyl 7-methyl-1H-benzo[d]imidazole-5-carboxylate is brominated to yield this compound.

-

Reagents: N-Bromosuccinimide (NBS) is a commonly used reagent for selective bromination. The reaction is often initiated by a radical initiator like azobisisobutyronitrile (AIBN) or light.

-

Mechanism: The reaction likely proceeds via a free radical mechanism, where the methyl group on the benzimidazole ring is first brominated to a bromomethyl group. This intermediate may then undergo further transformation or rearrangement to yield the final product, although the exact mechanism for this specific transformation may be complex and substrate-dependent. It is also possible that under certain conditions, direct bromination of the aromatic ring occurs, though this is less likely given the starting material. A plausible pathway involves the initial formation of Ethyl 7-(bromomethyl)-1H-benzo[d]imidazole-5-carboxylate, which then serves as the immediate precursor to the final product.

Experimental Protocols

Protocol 1: Synthesis of 3,5-Diamino-4-methylbenzoic acid

-

In a flask equipped with a magnetic stirrer, dissolve 4-Methyl-3,5-dinitrobenzoic acid in ethanol.

-

Add 10% Palladium on carbon (Pd/C) catalyst to the solution.

-

Purge the flask with hydrogen gas and maintain a hydrogen atmosphere using a balloon.

-

Stir the reaction mixture vigorously at room temperature for 12-16 hours.

-

Monitor the reaction by TLC until the starting material is completely consumed.

-

Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

-

Concentrate the filtrate under reduced pressure to obtain the crude 3,5-Diamino-4-methylbenzoic acid, which can be used in the next step without further purification.

Protocol 2: Synthesis of Ethyl 7-methyl-1H-benzo[d]imidazole-5-carboxylate

-

To a solution of 7-Methyl-1H-benzo[d]imidazole-5-carboxylic acid in ethanol, add a catalytic amount of concentrated sulfuric acid.

-

Heat the reaction mixture to reflux and maintain for 8-12 hours.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction mixture to room temperature and neutralize it with a saturated solution of sodium bicarbonate.

-

Extract the product with ethyl acetate.

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Protocol 3: Synthesis of this compound

-

Dissolve Ethyl 7-methyl-1H-benzo[d]imidazole-5-carboxylate in a suitable solvent such as carbon tetrachloride.

-

Add N-Bromosuccinimide (NBS) and a catalytic amount of a radical initiator (e.g., AIBN).

-

Heat the mixture to reflux and irradiate with a UV lamp to facilitate the reaction.

-

Monitor the reaction by TLC.

-

Upon completion, cool the reaction mixture and filter to remove the succinimide byproduct.

-

Wash the filtrate with a saturated solution of sodium thiosulfate and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the final product by column chromatography to obtain this compound.

Data Summary

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Appearance |

| 4-Methyl-3,5-dinitrobenzoic acid | C₈H₆N₂O₆ | 226.14 | Yellow solid |

| 3,5-Diamino-4-methylbenzoic acid | C₈H₁₀N₂O₂ | 166.18 | Off-white solid |

| 7-Methyl-1H-benzo[d]imidazole-5-carboxylic acid | C₉H₈N₂O₂ | 176.17 | White solid |

| Ethyl 7-methyl-1H-benzo[d]imidazole-5-carboxylate | C₁₁H₁₂N₂O₂ | 204.23 | White solid |

| This compound | C₁₀H₉BrN₂O₂ | 269.10 | Pale yellow solid |

Visualizing the Core Transformation

The cyclization of the diamine precursor is a fundamental step in forming the benzimidazole core. The following diagram illustrates this key transformation.

Spectroscopic Data for Ethyl 7-bromo-1H-1,3-benzodiazole-5-carboxylate: An In-depth Technical Guide

Introduction

Ethyl 7-bromo-1H-1,3-benzodiazole-5-carboxylate is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The benzimidazole core is a prevalent scaffold in a multitude of pharmacologically active molecules. The strategic placement of a bromine atom at the 7-position and an ethyl carboxylate group at the 5-position offers unique opportunities for further chemical modification and modulation of physicochemical properties. A thorough understanding of the spectroscopic characteristics of this molecule is paramount for its unambiguous identification, purity assessment, and for tracking its transformations in chemical reactions.

This technical guide provides a comprehensive overview of the predicted spectroscopic data for this compound, including ¹H Nuclear Magnetic Resonance (NMR), ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. The predicted data are based on established principles of spectroscopy and comparative analysis with structurally related compounds. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working with this and similar molecular entities.

Molecular Structure and Atom Numbering

For clarity in the assignment of spectroscopic signals, the following atom numbering scheme will be used throughout this guide.

Caption: Molecular structure and atom numbering for this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms. The predicted ¹H NMR spectrum of this compound in a solvent like DMSO-d₆ is expected to show distinct signals for the aromatic protons, the N-H proton of the imidazole ring, and the protons of the ethyl ester group.

Predicted ¹H NMR Spectrum

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Justification |

| ~13.0 | br s | 1H | N1-H | The N-H proton of the benzimidazole ring is expected to be a broad singlet at a downfield chemical shift due to hydrogen bonding and its acidic nature. |

| ~8.40 | s | 1H | H2 | The proton at the C2 position of the imidazole ring typically appears as a sharp singlet in a downfield region. |

| ~8.25 | d | 1H | H4 | This aromatic proton is expected to be a doublet due to coupling with H6, though the coupling constant might be small. Its chemical shift is influenced by the anisotropic effect of the fused imidazole ring. |

| ~8.10 | d | 1H | H6 | This proton is deshielded by the adjacent electron-withdrawing carboxylate group and will appear as a doublet due to coupling with H4. |

| ~4.40 | q | 2H | -OCH₂CH₃ | The methylene protons of the ethyl ester are deshielded by the adjacent oxygen atom and will appear as a quartet due to coupling with the methyl protons. |

| ~1.40 | t | 3H | -OCH₂CH₃ | The methyl protons of the ethyl ester will appear as a triplet due to coupling with the methylene protons. |

Note: The exact chemical shifts can vary depending on the solvent and concentration. The tautomerism of the N-H proton between N1 and N3 can lead to averaged signals for the aromatic protons, but in the case of the 7-bromo substituent, the N1-H tautomer is expected to be predominant.

Experimental Protocol for ¹H NMR

Caption: Workflow for acquiring a ¹H NMR spectrum.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR spectroscopy provides information about the carbon skeleton of a molecule. The predicted ¹³C NMR spectrum of this compound will show distinct signals for each unique carbon atom in the molecule.

Predicted ¹³C NMR Spectrum

| Chemical Shift (δ, ppm) | Assignment | Justification |

| ~165.0 | C=O | The carbonyl carbon of the ester group is expected at a characteristic downfield chemical shift. |

| ~145.0 | C2 | The C2 carbon of the imidazole ring typically appears in this region. |

| ~142.0 | C7a | A quaternary carbon in the aromatic system, its shift is influenced by the adjacent nitrogen and bromine atoms. |

| ~135.0 | C3a | Another quaternary carbon of the benzimidazole core. |

| ~128.0 | C5 | The carbon bearing the carboxylate group will be deshielded. |

| ~125.0 | C6 | Aromatic CH carbon. |

| ~118.0 | C4 | Aromatic CH carbon. |

| ~110.0 | C7 | The carbon directly attached to the bromine atom will be significantly shifted. |

| ~61.0 | -OCH₂CH₃ | The methylene carbon of the ethyl ester. |

| ~14.0 | -OCH₂CH₃ | The methyl carbon of the ethyl ester. |

Note: The presence of the bromine atom and the tautomerism of the benzimidazole ring can influence the precise chemical shifts. The assignments are based on additive models and comparison with similar structures.[1]

Experimental Protocol for ¹³C NMR

The experimental protocol for ¹³C NMR is similar to that of ¹H NMR, with the primary difference being the acquisition parameters. A proton-decoupled ¹³C NMR experiment is typically performed to obtain a spectrum with singlets for each carbon atom. Longer acquisition times are often necessary due to the lower natural abundance of the ¹³C isotope.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure from its fragmentation pattern. For this compound, Electron Ionization (EI) mass spectrometry is expected to yield a characteristic molecular ion peak and several fragment ions.

Predicted Mass Spectrum (EI)

The molecular formula of the compound is C₁₀H₉BrN₂O₂. The presence of bromine, with its two isotopes ⁷⁹Br and ⁸¹Br in nearly equal abundance, will result in a characteristic isotopic pattern for the molecular ion and any bromine-containing fragments, with two peaks of similar intensity separated by 2 m/z.

Molecular Ion:

-

m/z 268 and 270: These peaks correspond to the molecular ions [M]⁺ and [M+2]⁺, containing ⁷⁹Br and ⁸¹Br, respectively.

Major Fragmentation Pathways:

Caption: Predicted major fragmentation pathways for this compound in EI-MS.

Predicted Fragment Ions:

| m/z | Proposed Fragment |

| 240/242 | [M - C₂H₅]⁺ |

| 223/225 | [M - OC₂H₅]⁺ |

| 195/197 | [M - COOC₂H₅]⁺ or [M - OC₂H₅ - CO]⁺ |

| 189 | [M - Br]⁺ |

Experimental Protocol for Mass Spectrometry

-

Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe for solid samples or through a gas chromatograph (GC-MS) for volatile compounds.

-

Ionization: The sample is ionized, for example, by electron impact (EI) at 70 eV.

-

Mass Analysis: The resulting ions are separated according to their mass-to-charge ratio by a mass analyzer (e.g., quadrupole or time-of-flight).

-

Detection: The separated ions are detected, and a mass spectrum is generated.

Infrared (IR) Spectroscopy

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The resulting spectrum provides a "fingerprint" of the molecule and is particularly useful for identifying the presence of specific functional groups.

Predicted IR Spectrum

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3300-2500 (broad) | N-H stretch | Benzimidazole N-H |

| ~3100 | C-H stretch | Aromatic C-H |

| ~2980 | C-H stretch | Aliphatic C-H (ethyl group) |

| ~1720 | C=O stretch | Ester carbonyl |

| ~1620, ~1580, ~1450 | C=C and C=N stretch | Benzimidazole ring |

| ~1250 | C-O stretch | Ester C-O |

| ~850 | C-H bend | Aromatic C-H out-of-plane |

| ~650 | C-Br stretch | Carbon-bromine bond |

Note: The broad N-H stretching band is characteristic of the hydrogen-bonded imidazole ring. The strong carbonyl absorption is a key feature of the ester group.

Experimental Protocol for IR Spectroscopy

-

Sample Preparation: For a solid sample, it can be prepared as a KBr pellet or as a mull in Nujol. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used for direct analysis of the solid.

-

Data Acquisition: The sample is placed in an FTIR spectrometer, and the infrared spectrum is recorded over a typical range of 4000-400 cm⁻¹.

-

Data Analysis: The resulting spectrum is analyzed to identify the characteristic absorption bands corresponding to the various functional groups in the molecule.

Conclusion

This technical guide has provided a detailed prediction and interpretation of the ¹H NMR, ¹³C NMR, Mass, and IR spectra of this compound. While experimental verification is always the gold standard, the data presented herein, based on sound spectroscopic principles and analysis of analogous compounds, serves as a robust reference for the characterization of this important molecule. The provided experimental protocols offer standardized methodologies for obtaining high-quality spectroscopic data. This guide is intended to facilitate the research and development efforts of scientists working with this and related benzimidazole derivatives.

References

-

PubChem. Allyl 7-bromo-1H-benzimidazole-5-carboxylate. [Link]

-

NIST. Benzoic acid, 4-bromo-, ethyl ester. [Link]

-

Bhat, M., & Poojary, B. (2017). One-pot synthesis of a new imidazole-5-carboxylic acid derivative via heterocyclization reaction. MOJ Bioorganic & Organic Chemistry, 1(4), 113-116. [Link]

-

El kihel, A., Essassi, E. M., & Bauchat, P. (2012). 1H and 13C NMR spectra of condensed benzimidazole and imidazobenzodiazepines. Arabian Journal of Chemistry, 5(4), 523-526. [Link]

-

SpectraBase. 5-BROMO-1H-BENZIMIDAZOLE-2-CARBOXYLIC-ACID. [Link]

-

SciSpace. Electron impact mass spectrometry of some 1- and 2-benzimidazole derivatives. [Link]

-

ResearchGate. Maxima of selected absorption bands in the IR spectra of the benzimidazole derivatives L and complexes [ML 3 ][B 10 H 10 ], ν, cm -1. [Link]

Sources

An In-depth Technical Guide to the ¹H NMR Spectrum of Ethyl 7-bromo-1H-1,3-benzodiazole-5-carboxylate

This guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of Ethyl 7-bromo-1H-1,3-benzodiazole-5-carboxylate. Tailored for researchers, scientists, and professionals in drug development, this document delves into the structural elucidation of this heterocyclic compound, offering field-proven insights into spectral interpretation, experimental protocol, and the underlying principles governing the observed chemical shifts and coupling constants.

Introduction: The Role of NMR in Structural Verification

This compound is a substituted benzimidazole, a heterocyclic scaffold of significant interest in medicinal chemistry due to its prevalence in various pharmacologically active agents.[1] Accurate structural confirmation is the bedrock of any chemical research or drug development campaign. ¹H NMR spectroscopy stands as an unparalleled, non-destructive technique for this purpose, providing precise information about the molecular architecture by mapping the electronic environments of protons within the structure.[2] This guide will systematically deconstruct the ¹H NMR spectrum of the title compound, providing a robust framework for its unambiguous identification.

Molecular Structure and Proton Environments

To interpret the spectrum, one must first identify the distinct proton environments within the molecule. The structure of this compound contains several unique proton signals.

Caption: Molecular structure of this compound with key protons labeled.

The molecule has six distinct types of protons:

-

N-H Proton: The proton on the imidazole ring nitrogen.

-

C2-H Proton: The proton on the C2 carbon of the imidazole ring.

-

Aromatic Protons (H-4, H-6): Two protons on the benzene portion of the molecule.

-

Ethyl Protons (-CH₂- and -CH₃): Protons of the ethyl ester group.

Experimental Protocol: A Self-Validating Approach

Acquiring a high-quality, reproducible ¹H NMR spectrum is paramount. The following protocol outlines a robust methodology grounded in established best practices.

3.1. Sample Preparation

-

Analyte Purity: Ensure the sample of this compound is of high purity, as impurities will introduce extraneous signals. Purification via column chromatography or recrystallization is recommended.[1]

-

Solvent Selection: The choice of a deuterated solvent is critical. It must dissolve the analyte without introducing interfering proton signals. Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice for this molecule due to its high polarity, which aids in dissolving the benzimidazole core, and its ability to engage in hydrogen bonding, which helps in observing the N-H proton.[3] Its residual proton signal appears at ~2.50 ppm, away from the key aromatic and imidazole signals.

-

Concentration: Weigh approximately 10-20 mg of the compound and dissolve it in 0.6-0.7 mL of DMSO-d₆.[4] This concentration is optimal for obtaining a strong signal-to-noise ratio in a reasonable time without causing line broadening due to excessive viscosity.[4]

-

Filtration: To ensure magnetic field homogeneity, the solution must be free of particulate matter. Filter the sample solution through a pipette containing a small plug of glass wool directly into a clean, dry 5 mm NMR tube.

-

Internal Standard: Tetramethylsilane (TMS) is typically added to the deuterated solvent by the manufacturer and serves as the internal reference (δ = 0.00 ppm).[5]

3.2. Instrument Parameters (400 MHz Spectrometer)

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay (d1): 1-2 seconds. A sufficient delay ensures complete relaxation of protons for accurate integration.

-

Number of Scans: 8-16 scans. This is usually sufficient for a sample of this concentration to achieve a good signal-to-noise ratio.

-

Temperature: 298 K (25 °C).

Caption: Standard workflow for ¹H NMR sample preparation and data acquisition.

Spectral Analysis and Interpretation

The ¹H NMR spectrum is analyzed based on four key features: chemical shift (δ), integration, multiplicity (splitting pattern), and coupling constants (J).[2]

4.1. Predicted ¹H NMR Data

While an experimental spectrum provides the definitive data, a predicted spectrum based on established principles of NMR theory is invaluable for assignment. The electron-withdrawing nature of the bromine atom and the ethyl carboxylate group, along with the aromaticity of the benzimidazole ring system, are the primary factors influencing the chemical shifts.

Table 1: Predicted ¹H NMR Data for this compound in DMSO-d₆

| Signal Assignment | Predicted δ (ppm) | Multiplicity | Integration | Coupling Constant (J) | Rationale |

| -CH₃ (Ethyl) | ~1.35 | Triplet (t) | 3H | J ≈ 7.1 Hz | Coupled to the adjacent -CH₂- group (2 neighbors + 1 = 3 lines). |

| -CH₂ - (Ethyl) | ~4.38 | Quartet (q) | 2H | J ≈ 7.1 Hz | Coupled to the adjacent -CH₃ group (3 neighbors + 1 = 4 lines). |

| H-6 | ~8.20 | Doublet (d) | 1H | J ≈ 1.5 Hz | Aromatic proton ortho to Br. Deshielded. Shows small meta-coupling to H-4. |

| H-4 | ~8.45 | Doublet (d) | 1H | J ≈ 1.5 Hz | Aromatic proton ortho to the deshielding -COOEt group. Shows meta-coupling to H-6.[3] |

| H-2 | ~8.60 | Singlet (s) | 1H | N/A | Imidazole proton flanked by two nitrogen atoms, leading to significant deshielding. |

| N-H | ~13.2 | Broad Singlet (br s) | 1H | N/A | Highly deshielded due to hydrogen bonding with DMSO and the aromatic ring current.[3] |

4.2. Detailed Peak Assignment and Justification

-

Ethyl Group (δ ~1.35 ppm and ~4.38 ppm): The upfield region of the spectrum features the signals for the ethyl ester. The methyl (-CH₃) protons appear as a triplet, integrating to 3H, due to coupling with the two protons of the adjacent methylene group. The methylene (-CH₂-) protons appear as a quartet further downfield, integrating to 2H, because they are adjacent to the electron-withdrawing oxygen atom and are split by the three protons of the methyl group.[6]

-

Aromatic Protons (δ ~8.20-8.45 ppm): The protons on the benzene ring (H-4 and H-6) are in the aromatic region, typically between 7.0 and 8.5 ppm.[3][7]

-

H-4: This proton is positioned ortho to the strongly electron-withdrawing and deshielding ethyl carboxylate group. This proximity causes its signal to appear furthest downfield in the aromatic region (~8.45 ppm).

-

H-6: This proton is ortho to the bromine atom and meta to the carboxylate group. It is also deshielded but to a lesser extent than H-4, thus appearing slightly upfield (~8.20 ppm).

-

Coupling: H-4 and H-6 are meta to each other. This results in a small coupling constant (⁴J), typically around 2-3 Hz, causing both signals to appear as narrow doublets.[3][8]

-

-

Imidazole Protons (δ ~8.60 ppm and ~13.2 ppm):

-

H-2: The proton at the C2 position is significantly deshielded as it is situated between two electronegative nitrogen atoms. It has no adjacent protons to couple with, so it appears as a sharp singlet (~8.60 ppm).

-

N-H: The N-H proton of the imidazole ring is characteristically found far downfield.[3] In DMSO-d₆, it often appears as a broad singlet above 12 ppm due to hydrogen bonding with the solvent and the effects of the aromatic system.[3] This signal's broadness is also influenced by quadrupole broadening from the adjacent nitrogen.

-

Conclusion

The ¹H NMR spectrum provides an unambiguous structural fingerprint for this compound. Through a systematic analysis of chemical shifts, integration, and coupling patterns, every proton in the molecule can be confidently assigned. The downfield shifts of the aromatic and imidazole protons are consistent with the electron-withdrawing effects of the bromo and carboxylate substituents and the inherent aromaticity of the benzimidazole core. This guide provides researchers with the necessary framework to interpret the spectrum of this compound and apply similar principles to related heterocyclic systems.

References

-

Chemical Instrumentation Facility, Iowa State University. NMR Sample Preparation. [Link]

-

Journal of Young Pharmacists. Design, Synthesis and Characterization of Benzothiazole Analogues as Promising Pharmacological Agents. [Link]

-

Chemistry LibreTexts. 15.7: Spectroscopy of Aromatic Compounds. [Link]

-

Indian Academy of Sciences. SUPPLEMENTARY INFORMATION. [Link]

-

Nanalysis. Guide: Preparing a Sample for NMR analysis – Part I. [Link]

-

YouTube. Interpreting Aromatic NMR Signals. [Link]

-

Asian Journal of Chemistry. Synthesis and Characterization of Ethyl 7-Acetyl-2-substituted 3-(substituted benzoyl)indolizine-1-carboxylates for in vitro Anticancer Activity. [Link]

-

Modgraph. 1 H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics. [Link]

-

Western University. NMR Sample Preparation. [Link]

-

ResearchGate. 1 H C2-H NMR chemical shifts of benzimidazolium salts with different anions. [Link]

-

Korean Chemical Society. NMR STUDIES OF 2-ARYL DERIVATIVES OF BENZIMIDAZOLE, BENZIMIDAZOLIUM ION, AND BENZIMIDAZOLINE. [Link]

-

University of Ottawa. NMR Sample Preparation. [Link]

-

ResearchGate. Synthesis and Characterization of Ethyl 7-Acetyl-2-substituted 3-(substituted benzoyl)indolizine-1-carboxylates for in vitro Anticancer Activity. [Link]

-

OpenOChem Learn. Interpreting. [Link]

-

PubChem. ethyl 7-bromo-2-oxo-5-phenyl-3,5-dihydro-1H-1,4-benzodiazepine-4-carboxylate. [Link]

-

University of Wisconsin-Platteville. Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. [Link]

-

PubMed. A sample preparation protocol for 1H nuclear magnetic resonance studies of water-soluble metabolites in blood and urine. [Link]

-

PubMed Central. Design, Synthesis, In Vivo, and In Silico Evaluation of Benzothiazoles Bearing a 1,3,4-Oxadiazole Moiety as New Antiepileptic Agents. [Link]

-

ResearchGate. Fragments of 1 H-NMR spectra (the signals of aromatic protons) of ester.... [Link]

-

MDPI. Synthesis and Crystal Structure of Ethyl 5-(4-Bromophenyl)-7-methyl-3-oxo-2,3-dihidro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate. [Link]

-

The Royal Society of Chemistry. Supporting information. [Link]

-

PubChem. 1-ethyl-1H-1,3-benzodiazole. [Link]

-

The Royal Society of Chemistry. Supporting information. [Link]

Sources

- 1. jyoungpharm.org [jyoungpharm.org]

- 2. Interpreting | OpenOChem Learn [learn.openochem.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 5. ias.ac.in [ias.ac.in]

- 6. rsc.org [rsc.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. www2.chem.wisc.edu [www2.chem.wisc.edu]

An In-depth Technical Guide to the 13C NMR Analysis of Ethyl 7-bromo-1H-1,3-benzodiazole-5-carboxylate

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the principles and practice of Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy for the structural elucidation of Ethyl 7-bromo-1H-1,3-benzodiazole-5-carboxylate. This document moves beyond a simple procedural outline, offering in-depth explanations of the underlying scientific principles, justifications for experimental choices, and a framework for accurate spectral interpretation.

Introduction: The Significance of Structural Verification

This compound is a heterocyclic compound featuring a benzimidazole core. The benzimidazole scaffold is of significant interest in medicinal chemistry, appearing in a wide array of pharmacologically active agents.[1][2][3] Accurate and unambiguous structural confirmation is a critical step in the synthesis and development of such compounds, ensuring the integrity of subsequent biological and pharmacological studies. ¹³C NMR spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the carbon framework of a molecule, making it an indispensable tool for this purpose.[4][5] This guide will detail the theoretical and practical aspects of applying ¹³C NMR for the definitive analysis of this specific molecule.

Molecular Structure and Carbon Environment Analysis

A thorough understanding of the molecule's structure is the foundation for interpreting its ¹³C NMR spectrum. Each unique carbon atom in a molecule will, in principle, produce a distinct signal (peak) in the spectrum.[6] The chemical environment, dictated by bonding, hybridization, and the electronic effects of neighboring atoms and functional groups, determines the precise chemical shift (δ) of each signal.

Below is the structure of this compound with a systematic numbering scheme for all carbon atoms, which will be used for spectral assignment throughout this guide.

Caption: Molecular structure of this compound with carbon numbering.

Theoretical Principles and Predictive Analysis

The chemical shift of a carbon nucleus is primarily influenced by the local electron density. Electronegative atoms or electron-withdrawing groups decrease the electron density around a carbon nucleus (a deshielding effect), causing its signal to appear at a higher chemical shift (downfield). Conversely, electron-donating groups increase electron density (a shielding effect), shifting the signal to a lower chemical shift (upfield).[7]

For this compound, we can predict the approximate chemical shifts by considering the additive effects of its constituent parts: the benzimidazole ring, the bromo substituent, and the ethyl carboxylate group.

-

Benzimidazole Core: In an unsubstituted benzimidazole, the C2 carbon, situated between two nitrogen atoms, is significantly deshielded, typically appearing around 142 ppm.[8] The bridgehead carbons (C3a and C7a) resonate at approximately 138 ppm, while the other aromatic carbons (C4, C5, C6, C7) appear in the 115-122 ppm range.[8][9]

-

Ethyl Carboxylate Group (-COOEt): The carbonyl carbon (C8) of an ester is highly deshielded and is expected in the 165-175 ppm region.[6][10] The methylene carbon of the ethyl group (C9) is attached to an oxygen atom and will be deshielded to around 61 ppm, while the terminal methyl carbon (C10) will be the most shielded, appearing at approximately 14-17 ppm.[11][12]

-

Bromo Substituent (-Br): The bromine atom exerts a direct (ipso) shielding effect on the carbon it is attached to (C7) due to the "heavy atom effect," but it deshields the adjacent (ortho) and para carbons through its inductive electron-withdrawing nature.[13]

-

Substituent Effects on the Benzene Ring: The electron-withdrawing carboxylate group will deshield the ipso-carbon (C5) and other carbons in the ring, particularly those ortho and para to it. The interplay of these electronic effects from both the bromine and the ester group, combined with the influence of the fused imidazole ring, results in the final chemical shifts.

Based on these principles and data from similar structures, a predicted ¹³C NMR spectrum is summarized in the table below.

| Carbon Atom | Hybridization | Predicted Chemical Shift (δ, ppm) | Rationale for Prediction |

| C10 | sp³ | 14 - 17 | Terminal methyl group of the ethyl ester, highly shielded.[11] |

| C9 | sp³ | 60 - 63 | Methylene carbon attached to electronegative oxygen.[10][11] |

| C7 | sp² | 110 - 115 | Aromatic CH attached to bromine (ipso-effect can be shielding).[13] |

| C6 | sp² | 120 - 125 | Aromatic CH, influenced by adjacent bromo and ester groups. |

| C4 | sp² | 118 - 123 | Aromatic CH, part of the benzimidazole system.[8] |

| C5 | sp² | 125 - 130 | Aromatic quaternary carbon attached to the electron-withdrawing ester group. |

| C7a | sp² | 135 - 140 | Bridgehead carbon adjacent to bromine-substituted carbon.[8] |

| C3a | sp² | 140 - 145 | Bridgehead carbon of the benzimidazole ring.[8] |

| C2 | sp² | 142 - 148 | Imidazole carbon between two nitrogen atoms, significantly deshielded.[8][14] |

| C8 | sp² | 165 - 168 | Carbonyl carbon of the ethyl ester group.[6][12] |

Experimental Protocol: A Self-Validating Workflow

The following protocol outlines a robust procedure for acquiring a high-quality ¹³C NMR spectrum. This workflow incorporates steps for ensuring data integrity and reproducibility.

Caption: Standard workflow for ¹³C NMR analysis.

Justification of Experimental Choices:

-

Solvent Selection: Dimethyl sulfoxide-d6 (DMSO-d6) is a common choice for benzimidazole derivatives due to its excellent solubilizing power for polar heterocyclic compounds.[8] Its deuterium signal provides a stable lock for the spectrometer, and its carbon signals (a septet centered around 39.5 ppm) are well-defined and do not typically overlap with signals from the analyte.

-

Proton Decoupling: Standard ¹³C NMR spectra are acquired with broadband proton decoupling. This technique collapses carbon-proton spin-spin coupling, resulting in a spectrum where each unique carbon appears as a single, sharp line.[6] This simplifies the spectrum and significantly improves the signal-to-noise ratio.

-

Relaxation Delay (d1): A sufficient relaxation delay (d1) between pulses is crucial for obtaining quantitative data, especially for quaternary carbons (like C3a, C5, C7a, and C8), which have longer relaxation times.[6] A delay of 2-5 seconds ensures that all carbon nuclei have returned to their equilibrium state before the next pulse, allowing for more accurate signal integration if needed.

Data Interpretation and Structural Confirmation

The acquired spectrum should be compared against the predicted chemical shifts. The presence of approximately 10 distinct signals in the expected regions would provide strong evidence for the proposed structure.

-

Key Signal Confirmation: The most diagnostic signals for confirming the structure are:

-

The ester carbonyl carbon (C8 ) in the far downfield region (165-168 ppm).

-

The unique imidazole carbon (C2 ) between 142-148 ppm.

-

The aliphatic signals of the ethyl group (C9 and C10 ) in the upfield region (< 65 ppm).

-

-

Quaternary Carbons: The signals for the quaternary carbons (C3a, C5, C7a, and C8) are expected to be of lower intensity compared to the protonated carbons due to the lack of Nuclear Overhauser Effect (NOE) enhancement.[6]

-

Advanced NMR Techniques: In cases of signal overlap or ambiguity in assignments, advanced 2D NMR experiments such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) can be employed. An HSQC experiment correlates carbon signals with their directly attached protons, while an HMBC experiment shows correlations between carbons and protons over two to three bonds, allowing for unambiguous assignment of the entire carbon skeleton.[1]

Conclusion